REACTION_CXSMILES
|
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=[CH:19][C:20](=[O:22])[CH3:21])[CH2:14]1.[OH-].[Na+]>C(O)C.C(O)(C)C>[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]2[CH2:2][C:3](=[O:4])[CH2:21][C:20](=[O:22])[CH2:19]2)[CH2:14]1 |f:3.4,^1:11|
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Name
|
|
Quantity
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6.5 mL
|
Type
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reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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O1CC(CC1)C=CC(C)=O
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
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aqueous solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture is stirred at room temperature for 25 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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once the addition
|
Type
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CUSTOM
|
Details
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is removed
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
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CUSTOM
|
Details
|
is removed
|
Type
|
STIRRING
|
Details
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the reaction mixture is stirred at room temperature for 19 hours
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Duration
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19 h
|
Type
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ADDITION
|
Details
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The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water
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Type
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ADDITION
|
Details
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added
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Type
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DISSOLUTION
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Details
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to dissolve any precipitate
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Type
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CUSTOM
|
Details
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formed
|
Type
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EXTRACTION
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Details
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the reaction mixture is extracted into dichloromethane
|
Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts are dried over anhydrous magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove isopropanol
|
Type
|
TEMPERATURE
|
Details
|
then heated to 70° C
|
Type
|
ADDITION
|
Details
|
A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated for 1½ hours at 70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)C1CC(CC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |